1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline
Overview
Description
1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline is a heterocyclic compound that features a unique fusion of a tetrahydro-β-carboline core with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the carboline and thiophene moieties endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
A compound with a similar structure, 7-(2-thienyl)-7-deazaadenosine (ab61), has been shown to exhibit nanomolar cytotoxic activities against various cancer cell lines due to its efficient phosphorylation in cancer cells . AB61 is incorporated into both DNA and RNA, preferentially as a ribonucleotide . It is also a substrate for both RNA and DNA polymerases in enzymatic assays .
Biochemical Pathways
It is known that thiazole derivatives can affect a wide range of biological pathways . For instance, biotin, a compound containing a thiazole ring, serves as a coenzyme in carboxylation reactions, which are crucial for the natural growth, development, and overall well-being of both humans and animals .
Pharmacokinetics
The average elimination half-life of TCP was found to be 2.1 hours .
Result of Action
The related compound ab61 affects dna damage pathways and protein translation/folding machinery . Large 53BP1 foci were observed in nuclei of AB61-treated cells, indicating DNA damage . Random incorporation of AB61 into RNA blocked its translation in an in vitro assay .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phenylalanine hydroxylase, an enzyme crucial for the metabolism of the amino acid phenylalanine . This interaction suggests that this compound could influence phenylalanine levels in the body, potentially impacting metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can modulate the activity of GABA transporters, which are critical for maintaining neurotransmitter balance in the brain . This modulation can lead to changes in cell function, including alterations in neurotransmitter levels and neuronal activity.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to significant changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound can lead to a decline in its activity due to degradation, which can affect the outcomes of in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter levels . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . For example, it can be metabolized by cytochrome P450 enzymes, which play a key role in the detoxification and elimination of foreign compounds from the body. These interactions can influence the metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, which can influence its bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with a thiophene aldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product. Commonly used acids for this reaction include hydrochloric acid and acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboline core can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the carboline core.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Organic Synthesis: Utilized as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Investigated for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can be compared with other similar compounds, such as:
1-(2-Furyl)-2,3,4,9-tetrahydro-1H-b-carboline: Similar structure but with a furan ring instead of a thiophene ring. The furan ring is less electron-rich compared to thiophene, which may affect its reactivity and biological activity.
1-(2-Pyridyl)-2,3,4,9-tetrahydro-1H-b-carboline: Contains a pyridine ring, which introduces basicity and potential for hydrogen bonding interactions.
1-(2-Thienyl)-1,2,3,4-tetrahydroisoquinoline: Features a tetrahydroisoquinoline core instead of a carboline core, which may influence its pharmacological properties.
The uniqueness of this compound lies in its combination of the carboline and thiophene moieties, which imparts distinct electronic and steric properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSTHZLNWEZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398423 | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169827-91-2 | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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